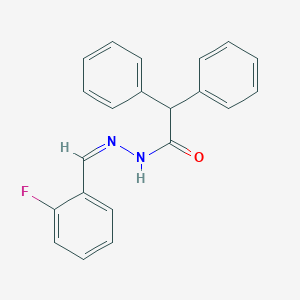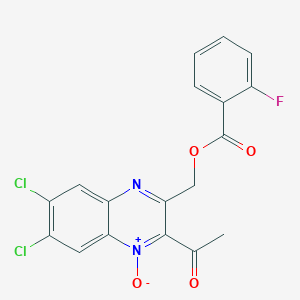
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide (FC-99) is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it has been proposed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair (Wang et al., 2016). This inhibition leads to DNA damage and cell death in cancer cells. 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells (Li et al., 2017).
Biochemical and Physiological Effects
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death (Zhang et al., 2019). It has also been reported to inhibit the migration and invasion of cancer cells (Li et al., 2017). In addition, 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and liver injury (Zhang et al., 2019).
実験室実験の利点と制限
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in cancer treatment and other diseases. However, there are also limitations to its use, including its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for research on 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide-based therapies for cancer treatment and other diseases. Another area of research is the elucidation of the exact mechanism of action of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to evaluate the safety and potential side effects of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in preclinical and clinical trials.
合成法
The synthesis of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2,3-dichloroquinoxaline with 2-fluorobenzoyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified by column chromatography to obtain 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in high yield and purity (Wang et al., 2016).
科学的研究の応用
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to exhibit anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and leukemia (Wang et al., 2016; Li et al., 2017; Zhang et al., 2019). It has also been reported to have anti-inflammatory and anti-oxidant properties (Zhang et al., 2019). These findings suggest that 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide may have potential therapeutic applications in cancer treatment and other diseases.
特性
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-13(10)21)22-14-6-11(19)12(20)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPLMWLLWNBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3F)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
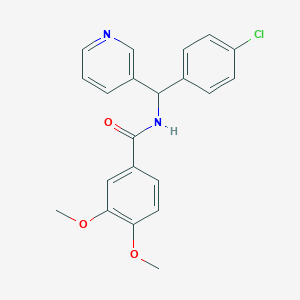


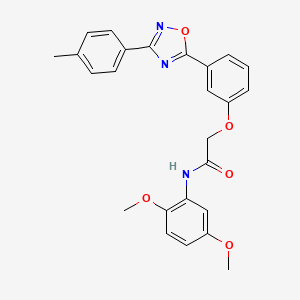

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)
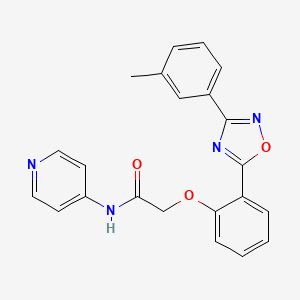
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
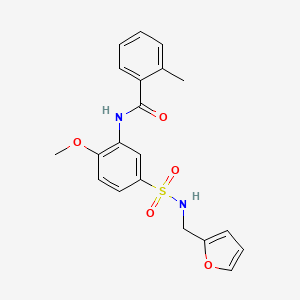
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
